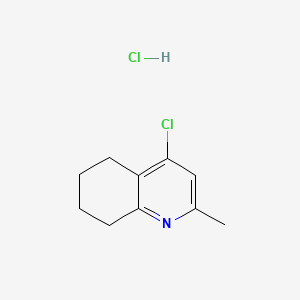
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a thietan-3-ylidenemethyl precursor with a boronic acid or boronate ester. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and rigorous purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like THF or ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides or boranes.
Substitution: Formation of substituted dioxaborolanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.
Materials Science: Potential use in the development of boron-containing polymers and materials with unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent for cancer treatment.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(vinylmethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(ethynylmethyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the thietan-3-ylidenemethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.
Eigenschaften
Molekularformel |
C10H17BO2S |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(thietan-3-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO2S/c1-9(2)10(3,4)13-11(12-9)5-8-6-14-7-8/h5H,6-7H2,1-4H3 |
InChI-Schlüssel |
SRSXFDBGBNDQFE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


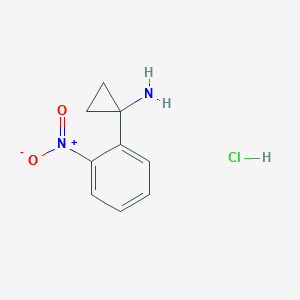
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
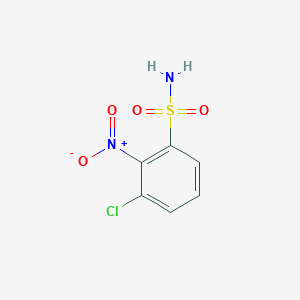
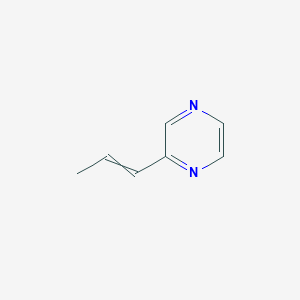
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
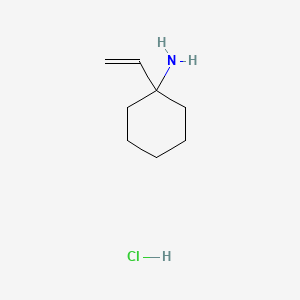
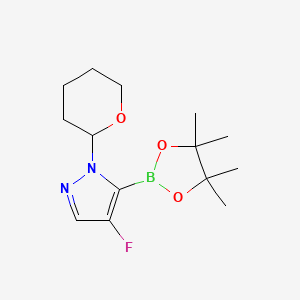

![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
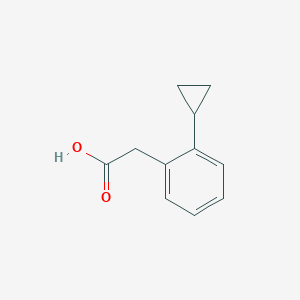
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

